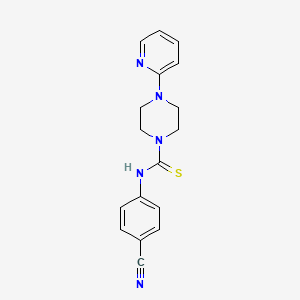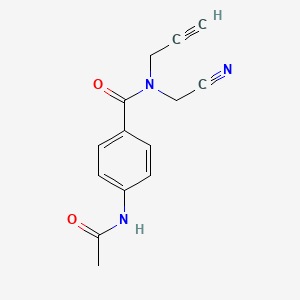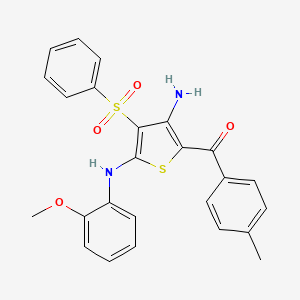![molecular formula C15H9ClN4O4 B2685612 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide CAS No. 865249-28-1](/img/structure/B2685612.png)
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide” is a complex organic molecule that contains several functional groups, including an oxadiazole ring, a nitro group, and an amide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring, for example, is a heterocyclic ring that includes two nitrogen atoms and one oxygen atom . The presence of the nitro group and the amide group could also significantly affect the compound’s structure and properties .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. For example, the presence of the nitro group could make this compound more reactive, while the amide group could affect its solubility in different solvents .科学的研究の応用
Crystal Engineering and Molecular Interactions
Research in crystal engineering has highlighted the importance of hydrogen bonds and halogen bonds in designing crystal structures. The study by Saha, Nangia, and Jaskólski (2005) demonstrates how molecular tapes mediated via strong O–H⋯N hydrogen bonds and weak C–I⋯O interactions can be utilized in complexes, showing the potential of such interactions in crystal design. This research suggests the possibility of using compounds like N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide in the development of new crystalline materials through careful manipulation of hydrogen and halogen bonding patterns (Saha, Nangia, & Jaskólski, 2005).
Molecular Structure Analysis
The compound's structure and interactions have also been a subject of study. Limbach, Detert, and Schollmeyer (2016) explored the structural properties of a closely related compound, providing insights into its planarity and the inclination angles between different molecular units. Such studies contribute to understanding the molecular geometry and potential interactions of this compound, which can be crucial for its applications in materials science and molecular engineering (Limbach, Detert, & Schollmeyer, 2016).
Synthesis and Antimicrobial Evaluation
A significant area of application for compounds like this compound is in the synthesis of new molecules with potential antimicrobial properties. For example, Machado et al. (2005) investigated the synthesis, toxicity towards brine shrimp (Artemia salina Leach), and antimicrobial activity of various oxadiazoles, highlighting the role of structural modifications in enhancing biological activity. This research suggests the utility of this compound derivatives in developing new antimicrobial agents (Machado et al., 2005).
作用機序
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide may also interact with various biological targets.
Mode of Action
The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, and antimicrobial activities , suggesting that this compound may affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to inhibit the growth of various cell lines , suggesting that this compound may have similar effects.
将来の方向性
特性
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClN4O4/c16-12-4-2-1-3-11(12)14-18-19-15(24-14)17-13(21)9-5-7-10(8-6-9)20(22)23/h1-8H,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEOXPMJXRLJJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

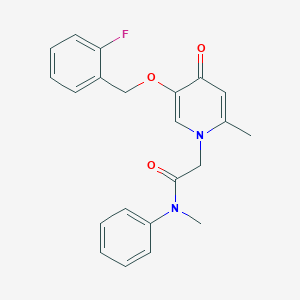
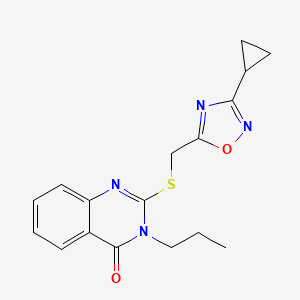
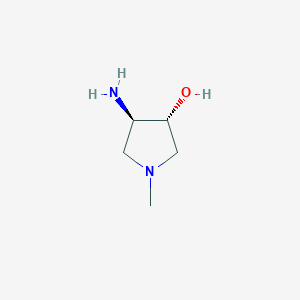

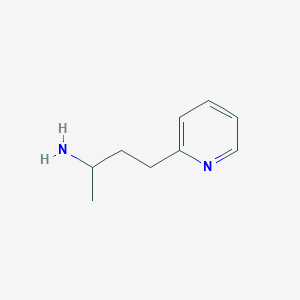

![3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide](/img/structure/B2685543.png)
![Ethyl 4-oxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2685544.png)
![tert-Butyl [4-(S-methylsulfonimidoyl)phenyl]carbamate](/img/structure/B2685545.png)

